![molecular formula C28H29N3O4 B2812949 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 1111182-66-1](/img/structure/B2812949.png)
4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.557 g/mol
- IUPAC Name : 4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzimidazole core is significant for its pharmacological properties, as this moiety is known for its ability to inhibit certain enzymes and modulate receptor activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in vitro tests showed that the compound displayed significant inhibitory effects on:
- MCF-7 (breast cancer) : IC50 = 1.2 µM
- HCT116 (colon cancer) : IC50 = 3.7 µM
- HEK 293 (human embryonic kidney) : IC50 = 5.3 µM
These results suggest that the compound may serve as a potential anticancer agent, particularly against hormone-responsive breast cancer cells .
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. A study highlighted its selective activity against:
- Enterococcus faecalis : MIC = 8 μM
- Staphylococcus aureus : MIC = 32 μM
This antibacterial profile indicates potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial activities, there are indications that this compound may possess anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages . This activity is crucial in conditions characterized by excessive inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
-
Cancer Cell Line Studies :
- A series of experiments involving various cancer cell lines showed that the compound's derivatives had varying degrees of antiproliferative effects, with some exhibiting selectivity towards specific types of cancer cells.
-
Antibacterial Efficacy :
- In vitro assays confirmed the effectiveness of the compound against common bacterial strains, providing a foundation for further development into therapeutic agents.
-
Inflammation Models :
- Animal models treated with the compound demonstrated reduced levels of inflammatory markers, supporting its potential use in inflammatory diseases.
Data Tables
Biological Activity | Cell Line/Bacteria | IC50/MIC |
---|---|---|
Antiproliferative Activity | MCF-7 | 1.2 µM |
HCT116 | 3.7 µM | |
HEK 293 | 5.3 µM | |
Antibacterial Activity | Enterococcus faecalis | 8 μM |
Staphylococcus aureus | 32 μM | |
Anti-inflammatory Activity | NO Production Inhibition | Significant at 50 µM |
Eigenschaften
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-7-9-21(14-19)30-16-20(15-27(30)33)28-29-23-10-3-4-11-24(23)31(28)17-22(32)18-35-26-13-6-5-12-25(26)34-2/h3-14,20,22,32H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNPIBNQRZFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.